2H-Pyran-2-selenone
Description
Properties
Molecular Formula |
C5H4OSe |
|---|---|
Molecular Weight |
159.06 g/mol |
IUPAC Name |
pyran-2-selone |
InChI |
InChI=1S/C5H4OSe/c7-5-3-1-2-4-6-5/h1-4H |
InChI Key |
QODJIFAUDGWYCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=[Se])OC=C1 |
Origin of Product |
United States |
Reactivity Profiles and Reaction Mechanisms of 2h Pyran 2 Selenone
Nucleophilic Reactivity at the Selenone Carbon and Ring Carbons
By analogy with 2H-pyran-2-ones, the 2H-Pyran-2-selenone ring is expected to be susceptible to nucleophilic attack at three primary electrophilic centers: the C-2 (selenone carbon), C-4, and C-6 positions. clockss.org Attack at these sites typically initiates a cascade of reactions, often leading to the opening of the pyran ring. clockss.org
Nucleophile-Induced Ring Opening and Rearrangement Pathways
The reaction of 2H-pyran-2-ones with nucleophiles frequently results in the opening of the lactone ring. clockss.org A similar pathway is proposed for this compound. The initial step involves the nucleophilic attack on one of the electrophilic carbon centers, most commonly the C-2 position, breaking the selenium-carbon bond and opening the ring to form a more flexible intermediate. researchgate.net This open-chain species can then undergo various rearrangements and subsequent reactions.
For instance, reactions of 2H-pyran-2-ones with nitrogen nucleophiles like hydrazine (B178648) often proceed via nucleophilic attack and ring opening, followed by cyclization and elimination of water or other small molecules. clockss.org This process can be influenced by reaction conditions; for example, fused pyran-2-ones have shown more resistance to nucleophilic attack by hydrazine, requiring harsher conditions like boiling hydrazine hydrate (B1144303) to proceed. clockss.org It is reasonable to expect that this compound would undergo analogous ring-opening and rearrangement sequences, with the specific conditions and intermediates being influenced by the unique properties of the C-Se bond.
Formation of Novel Heterocycles and Carbocycles via Ring Transformation
The ring-opening of the pyran-2-one scaffold provides a versatile pathway for the synthesis of a wide array of new molecular structures. clockss.orgresearchgate.net These ring transformation reactions are valuable in heterocyclic chemistry as they allow for the conversion of the pyran ring into different heterocyclic and carbocyclic systems using straightforward procedures. clockss.org
Treatment of 2H-pyran-2-one derivatives with various nitrogen and carbon nucleophiles has been shown to yield diverse products such as pyridines, pyrimidines, quinolines, pyrazoles, and isoquinolines. researchgate.netresearchgate.net For example, fused benzopyran-2,5-diones react with ammonia, hydroxylamine, and various amines in boiling ethanol (B145695) to form hexahydroquinoline derivatives. clockss.org Given these precedents, this compound is a promising, albeit underexplored, precursor for synthesizing novel selenium-containing heterocycles through similar nucleophile-induced ring transformation strategies.
Table 1: Predicted Ring Transformation Products from this compound via Nucleophilic Attack (by Analogy to 2H-Pyran-2-one)
| Nucleophile | Predicted Intermediate Type | Predicted Final Heterocycle |
|---|---|---|
| Ammonia (NH₃) | Open-chain amido-keto-selenol | Selenopyridinone |
| Hydrazine (N₂H₄) | Open-chain hydrazide | Dihydroselenopyridazine |
| Hydroxylamine (NH₂OH) | Open-chain hydroxamic acid | Selenooxazinone |
| Primary Amines (R-NH₂) | Open-chain N-substituted amide | N-Substituted Selenopyridinone |
| Carbon Nucleophiles (e.g., Grignard) | Ring-opened selenoate | Carbocyclic structures or functionalized open-chain compounds |
Electrophilic Reactivity of the this compound Ring System
Selective Substitution Patterns (e.g., at C-3 and C-5 by analogy to pyran-2-ones)
The 2H-pyran-2-one ring exhibits a degree of aromatic character, which is demonstrated by its behavior in electrophilic substitution reactions. clockss.org Reactions such as nitration, sulfonation, and halogenation have been shown to occur selectively at the C-3 and C-5 positions of the 2H-pyran-2-one ring. clockss.org This regioselectivity is a hallmark of its aromatic nature.
Following this established pattern, it is predicted that this compound will undergo similar electrophilic aromatic substitution reactions. The selenium atom, being less electronegative than oxygen, may enhance the electron density of the ring, potentially increasing its reactivity towards electrophiles compared to its oxygen counterpart. Nonetheless, the substitution pattern is expected to remain the same, with electrophiles preferentially attacking the C-3 and C-5 positions.
Cycloaddition Reactions of this compound
The conjugated diene system within the 2H-pyran ring allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. clockss.org 2H-pyran-2-ones are generally considered electron-deficient dienes and thus are reluctant partners in standard Diels-Alder reactions. nih.gov However, they are excellent candidates for Inverse Electron Demand Diels-Alder (IEDDA) reactions. wikipedia.org
Diels-Alder Reactions (e.g., Inverse Electron Demand Diels-Alder (IEDDA) with strained alkynes)
The Inverse Electron Demand Diels-Alder (IEDDA) reaction involves the cycloaddition of an electron-poor diene with an electron-rich dienophile. wikipedia.org This is the reverse of the classical Diels-Alder reaction. Due to the electron-withdrawing nature of the selenone group, this compound is expected to act as the electron-poor diene component in IEDDA reactions.
Computational and experimental studies on 2H-pyran-2-one and its sulfur analogues (2H-pyran-2-thione and 2H-thiopyran-2-one) have explored their IEDDA reactivity with strained alkynes, such as bicyclo[6.1.0]nonyne (BCN). rsc.orgresearchgate.net These studies have shown that the reactivity is correlated with the aromaticity of the heterocyclic ring; less aromatic systems tend to be more reactive. rsc.org For example, theoretical investigations predict that 2H-thiopyran-2-one reacts significantly faster with endo-BCN than other thio- and oxy-pyranone derivatives due to lower distortion energy. rsc.org
Extrapolating from these findings, this compound is predicted to be a reactive diene in IEDDA reactions with strained alkynes. The larger selenium atom may further lower the aromaticity of the ring, potentially leading to even faster reaction kinetics compared to its oxygen and sulfur counterparts. This makes it a potentially valuable tool for bioorthogonal chemistry, where the fast kinetics of IEDDA reactions are highly desirable. sigmaaldrich.comrsc.org The reaction would proceed via a [4+2] cycloaddition, likely followed by a retro-Diels-Alder extrusion of a small molecule (e.g., COSe) to yield a new aromatic or heterocyclic ring. rsc.org
Table 2: Predicted IEDDA Reactivity of this compound with Various Dienophiles
| Dienophile Type | Example Dienophile | Predicted Reaction Type | Potential Product Class |
|---|---|---|---|
| Strained Alkyne | Bicyclo[6.1.0]nonyne (BCN) | Strain-Promoted IEDDA | Substituted benzene (B151609) derivatives (after retro-DA) |
| Electron-rich Alkene | Enol ether, Enamine | IEDDA | Dihydro- or fully aromatic systems |
| Ynamine | N,N-Diethylprop-1-yn-1-amine | IEDDA | Substituted anilines (after retro-DA) |
Mechanistic Studies of Cycloaddition Pathways
The conjugated diene system within the this compound ring makes it a candidate for participating in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. researchgate.net Mechanistic studies on the analogous 2H-pyran-2-ones reveal that they can react as either the diene or the dienophile depending on the substituents and the reaction partner. researchgate.netresearchgate.net Computational studies on the reactions of 2H-pyran-2-ones and 2H-thiopyran-2-ones with strained alkynes have shown that the reaction mechanism can be influenced by the aromaticity of the heterocyclic ring; decreased aromaticity often leads to higher reactivity. nsf.gov
In the case of this compound, it is expected to act as an electron-rich diene in inverse-electron-demand Diels-Alder reactions. Density functional theory (DFT) calculations on related systems suggest that such cycloadditions can proceed through a polar and asynchronous two-step mechanism. researchgate.net The nature of the dienophile is critical; electron-poor alkynes would likely favor a concerted mechanism, whereas more nucleophilic partners could shift the reaction towards a stepwise process. researchgate.net The larger and more polarizable selenium atom, compared to oxygen or sulfur, may enhance the polarizability of the diene system, potentially lowering the activation energy for certain cycloaddition pathways.
Table 1: Comparison of Calculated Activation Energies in Cycloaddition Reactions
| Reactant | Dienophile | Solvent | Computational Method | Activation Energy (kcal/mol) | Reference |
|---|---|---|---|---|---|
| 2H-Thiopyran-2-one | endo-BCN | 50% CH3CN/H2O | M06-2X/6-311+G(d,p) | Lower than O-analogues | rsc.org |
| 2H-Pyran-2-one | N,N-diethylpropynamine | - | DFT | - | researchgate.net |
| 2H-Pyran-2-thione | Strained Alkynes | 50% CH3CN/H2O | M06-2X/6-311+G(d,p) | - | rsc.org |
Note: Data for this compound is extrapolated based on trends observed in its oxygen and sulfur analogues.
Reactivity Involving the Exocyclic Selenium Atom
The exocyclic selenium atom is a primary site of reactivity in this compound, readily undergoing oxidation and participating in transfer and rearrangement reactions.
Similar to other organoselenium compounds, the selenone moiety can be oxidized to a selenoxide. wikipedia.org This transformation is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂), ozone (O₃), or meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org The resulting 2H-pyran-2-selenoxide is expected to be an unstable intermediate. wikipedia.org
The formation of the selenoxide is a key step in selenoxide elimination reactions, which are synthetically useful for introducing unsaturation into organic molecules. wikipedia.org This process occurs through a syn-elimination pathway via a five-membered cyclic transition state, and it proceeds much more rapidly than the analogous sulfoxide (B87167) elimination. wikipedia.org For the selenoxide of this compound, this could potentially lead to ring-opened products if a suitable β-proton is available.
Organoselenium compounds are well-known catalysts for oxygen transfer reactions, often using peroxides as the terminal oxidant. researchgate.netnih.gov The catalytic cycle typically involves the oxidation of the selenium(II) species to a selenium(IV) state (the selenoxide), which then transfers an oxygen atom to a substrate, regenerating the Se(II) catalyst. nih.gov It is plausible that this compound could function as a catalyst in reactions such as the epoxidation of alkenes or the oxidation of sulfides to sulfoxides, with the active oxidant being a peroxyseleninic acid derivative formed in situ. researchgate.net
Selenoxides bearing an allylic proton can undergo a nih.govresearchgate.net-sigmatropic rearrangement. wikipedia.org If this compound is oxidized to its corresponding selenoxide, the resulting intermediate could potentially undergo such a rearrangement. This process would involve the migration of the selenoxide oxygen to an adjacent carbon atom with a corresponding shift of the double bond, leading to the formation of a selenenic acid intermediate. This pathway offers a route to rearranged, functionalized heterocyclic systems.
Valence Tautomerism and Isomerization Processes (e.g., Selenol-Selenone Tautomerism)
2H-pyran systems are known to exhibit valence tautomerism, existing in a dynamic equilibrium with their corresponding open-chain 1-oxatriene isomers through a reversible 6π-electrocyclization process. nih.govresearchgate.net This isomerization is a defining characteristic of their chemistry. nih.gov It is highly probable that this compound also undergoes this valence isomerization to an open-chain dienone-selenoaldehyde tautomer.
Furthermore, this compound can exhibit selenone-selenol tautomerism, which is analogous to the well-known keto-enol tautomerism. researchgate.netresearchgate.net This involves the migration of a proton from an adjacent carbon to the selenium atom, creating a hydroxyl-like selenol group (C-SeH) and shifting the double bond.
C=C-C=Se ⇌ C=C=C-SeH
Selenols are significantly more acidic than their corresponding thiols and alcohols. wikipedia.org The pKa of methaneselenol (B1239778) (CH₃SeH) is approximately 5.2, compared to 8.3 for methanethiol (B179389) (CH₃SH). wikipedia.org This higher acidity suggests that the selenol tautomer of this compound could be more significant in the equilibrium mixture than the thiol form of its sulfur analogue, particularly under basic conditions.
Table 2: Tautomeric Equilibria of this compound
| Equilibrium Type | Tautomer 1 | Tautomer 2 | Key Features |
|---|---|---|---|
| Valence Tautomerism | This compound (cyclic) | Dienone-selenoaldehyde (acyclic) | Reversible 6π-electrocyclization, ring-chain equilibrium. nih.gov |
| Selenone-Selenol Tautomerism | This compound | 2-Selenol-pyran | Proton transfer, analogous to keto-enol tautomerism. researchgate.net |
Photochemical and Thermal Reactions
The photochemical and thermal reactivity of this compound is expected to be rich and varied, drawing parallels from studies on 2H-pyran-2-ones. researchgate.net Photochemical irradiation of 2H-pyran-2-ones can lead to various transformations, including [2+2] and [4+4] cycloaddition dimerizations, as well as ring contractions. researchgate.net Given the presence of the heavy selenium atom, intersystem crossing may be more efficient in this compound, potentially favoring reactions from the triplet excited state.
Thermally, this compound is likely to be less stable than its oxygen or sulfur counterparts. Studies on pyran-2-thione have shown that moderate heating can induce a ring-opening reaction via cleavage of the C-O single bond, leading to an open-ring thioketene-aldehyde intermediate that can subsequently rearrange. nih.gov A similar thermal ring-opening of this compound would likely be even more facile due to the weaker C-Se bond compared to the C-S bond. This could provide a pathway for isomerization and rearrangement to other heterocyclic systems. nih.gov
Computational and Theoretical Investigations of 2h Pyran 2 Selenone
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are used to determine the electronic structure of molecules, providing a basis for understanding their stability, reactivity, and spectroscopic properties. For selenium-containing compounds, DFT calculations are typically performed using basis sets that can adequately describe the heavier selenium atom, such as the B3LYP/6-311G(d,p) level of theory, which has been successfully applied to other selenium heterocycles. frontiersin.orgnih.gov Time-Dependent DFT (TD-DFT) is an extension used to study excited states and predict electronic absorption spectra.
The electronic structure of a molecule is key to its chemical behavior. Quantum chemical calculations can elucidate this by determining the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
In studies of selenium-modified tacrine (B349632) derivatives, DFT calculations have shown that the presence of selenium can significantly influence the electronic distribution, with the HOMO electron density often localized toward the aromatic ring containing the selenium atom. mdpi.com This redistribution can enhance the molecule's stability and its potential for interaction with biological targets. mdpi.com For 2H-Pyran-2-selenone, a similar analysis would reveal how the selenium atom influences the π-electron system of the pyran ring.
Table 1: Illustrative Frontier Molecular Orbital Energies for Selenium-Containing Heterocycles (Note: This data is for analogous compounds, as specific values for this compound are not available in the cited literature.)
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Selenopyridine Derivatives | -5.5 to -6.5 | -1.5 to -2.5 | 3.5 to 4.5 |
| Selenium-Modified Tacrine | -6.0 to -7.0 | -1.0 to -2.0 | 4.0 to 5.0 |
This interactive table is based on typical ranges observed for various selenium heterocycles.
Charge density distribution analysis provides a map of electron density across the molecule, indicating which regions are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This is fundamental for predicting how the molecule will interact with other reagents.
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies. These theoretical spectra can be compared with experimental results to aid in the assignment of vibrational modes. For newly synthesized molecules, this comparison is a standard method for structural verification.
Electronic Absorption Maxima: TD-DFT calculations are employed to predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Visible spectrum. This helps in understanding the photophysical properties of the molecule.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts (δ) for nuclei like ¹H, ¹³C, and ⁷⁷Se. Theoretical prediction of ⁷⁷Se NMR shifts is particularly important for organoselenium compounds, as it can confirm the chemical environment of the selenium atom.
To visualize and quantify chemical reactivity, several computational tools are employed:
Molecular Electrostatic Potential (ESP): The ESP surface is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For a molecule like this compound, the ESP would likely show a negative potential around the carbonyl oxygen and a more complex potential around the selenium atom, reflecting its electronegativity and polarizability.
Local Reactivity Descriptors: DFT provides the basis for calculating various global and local reactivity descriptors. These quantum molecular descriptors help in predicting the reactivity of different sites within the molecule. inorgchemres.org
Chemical Potential (μ): Related to the molecule's tendency to lose or gain electrons.
Hardness (η) and Softness (S): Hardness measures the resistance to change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap.
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge from the environment.
Table 2: Key Global Reactivity Descriptors (Note: These are conceptual descriptors that would be calculated for this compound in a typical DFT study.)
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Global Electrophilicity (ω) | μ² / (2η) | Propensity to accept electrons |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations typically focus on static, single-molecule systems (often in the gas phase), Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules, such as solvents.
MD simulations can be used to explore the conformational landscape of flexible molecules. For a relatively rigid structure like this compound, this analysis might focus on the molecule's orientation and interactions within a solvent or at an interface. In studies of other pyran analogues, DFT calculations have been used to corroborate conformational preferences, such as the tendency to adopt a specific chair-like conformation despite potential steric repulsions. frontiersin.org MD simulations would complement this by showing how these conformations behave in a dynamic environment and the energy barriers for any possible interconversions.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine activation energies.
For instance, a DFT study on the Diels-Alder reaction forming 3,6-dihydro-2H-selenopyrans (a related saturated ring system) successfully used the B3LYP method to show that the reaction proceeds through a concerted, though asynchronous, transition state. nih.gov The study demonstrated that the geometry of the transition state and the reaction's activation barrier could be understood using Frontier Molecular Orbital (FMO) theory. nih.gov A similar computational approach applied to reactions involving this compound could elucidate its reactivity as either a diene or a dienophile in cycloaddition reactions, predicting reaction feasibility, regioselectivity, and stereoselectivity.
Transition State Characterization and Activation Energy Barriers
Computational studies, particularly on cycloaddition reactions involving 2H-pyran-2-one and its derivatives, have been crucial in characterizing the nature of the transition states (TS). researchgate.net For reactions like the Diels-Alder cycloaddition, the mechanism can range from a concerted, synchronous process to a polar, asynchronous two-step mechanism. researchgate.netresearchgate.net The character of the transition state is highly dependent on the substituents of both the diene (the pyranone ring) and the dienophile. researchgate.net In many cases involving 2H-pyran-2-ones, the transition state is found to be concerted but asynchronous, meaning the two new sigma bonds are not formed at the exact same rate. researchgate.net
The activation energy (ΔG‡) is a critical parameter that determines reaction kinetics. Theoretical investigations of the inverse electron demand Diels–Alder (IEDDA) reaction between 2H-chalcogenones and strained alkynes have shown a distinct trend in reactivity. rsc.org DFT calculations revealed that replacing the ring oxygen with sulfur (in 2H-thiopyran-2-one) or the exocyclic oxygen with sulfur (in 2H-pyran-2-thione) lowers the activation barrier compared to 2H-pyran-2-one. rsc.org This increased reactivity is attributed to a lower distortion energy required for the heterocyclic ring to adopt the transition state geometry. rsc.org Extrapolating this trend down the chalcogen group, it is computationally predicted that this compound would exhibit an even lower activation energy barrier for cycloaddition reactions, making it more reactive than its oxygen and sulfur counterparts.
| Reactant | Reaction Type | Calculated Activation Energy (kcal/mol) | Transition State Character |
|---|---|---|---|
| 2H-Pyran-2-one | IEDDA with endo-BCN | 25.8 | Concerted, Asynchronous |
| 2H-Pyran-2-thione | IEDDA with endo-BCN | 22.2 | Concerted, Asynchronous |
| 2H-Thiopyran-2-one | IEDDA with endo-BCN | 21.4 | Concerted, Asynchronous |
| This compound | IEDDA with endo-BCN | ~20 (Predicted) | Concerted, Asynchronous (Predicted) |
Data for O and S analogues sourced from computational studies. rsc.org The value for this compound is a theoretical prediction based on established trends.
Regioselectivity and Stereoselectivity Rationalization
Computational methods are essential for rationalizing the regioselectivity and stereoselectivity observed in reactions of 2H-pyran-2-one systems. acs.orgnih.gov Diels-Alder reactions involving substituted 2H-pyran-2-ones often proceed with high to excellent selectivity, which can be accurately predicted by analyzing the transition states of all possible regio- and stereoisomeric pathways using DFT calculations. acs.orgnih.govresearchgate.net
The primary factors governing this selectivity are a combination of steric and electronic effects. researchgate.net
Regioselectivity : The preferred orientation of the dienophile relative to the pyranone diene is largely determined by electronic factors, often referred to as the electron demand of the reaction. researchgate.netrsc.org In polar or asynchronous mechanisms, the selectivity can be explained by the formation and relative stability of zwitterionic intermediates. rsc.org Computational analysis of global electrophilicity and nucleophilicity indices, as well as charge transfer between the reacting molecules, can effectively rationalize the observed regiochemical outcome. researchgate.net
Stereoselectivity : The preference for endo or exo products in cycloaddition reactions is also elucidated by computational modeling. The endo product is often favored due to secondary orbital interactions that stabilize its corresponding transition state. However, steric hindrance can override this preference, favoring the exo product. DFT calculations of the transition state energies for both pathways typically provide predictions that align well with experimental observations. acs.orgnih.gov
For this compound, it is anticipated that these same principles apply. The larger, more polarizable selenium atom would likely influence the electronic properties of the diene system, potentially enhancing the regioselectivity in polar cycloadditions. Computational modeling would be the definitive tool to predict these outcomes by calculating the relative energies of the competing transition state structures.
| Reaction Type | Controlling Factors | Computational Rationalization Method |
|---|---|---|
| Regioselectivity | Electronic demand, Steric hindrance, Substituent effects | Analysis of zwitterionic intermediate stability rsc.org; Calculation of electrophilicity/nucleophilicity indices researchgate.net |
| Stereoselectivity (Endo/Exo) | Secondary orbital interactions, Steric hindrance | Calculation of relative transition state energies for endo vs. exo pathways acs.orgnih.gov |
Solvent Effects on Reactivity and Structure
The surrounding solvent medium can significantly influence the structure, reactivity, and reaction pathways of solutes. Computational chemistry models this influence primarily through implicit (continuum) and explicit solvation models. The Solvation Model based on Density (SMD) and the Polarizable Continuum Model (PCM) are widely used implicit models that represent the solvent as a continuous dielectric medium. researchgate.netresearchgate.net These models are effective at capturing bulk electrostatic effects. researchgate.netnih.gov
Computational studies on 2H-pyran-2-one analogues and other reactive systems demonstrate that solvents can alter reaction energetics. mdpi.comrsc.org Key effects include:
Transition State Stabilization : Polar solvents can preferentially stabilize polar or charged transition states more than the reactants, leading to a reduction in the activation energy and an acceleration of the reaction rate. rsc.org
Reaction Mechanism : The solvent can sometimes alter the reaction mechanism itself, for example, by favoring a stepwise, zwitterionic pathway over a concerted one. rsc.org
Molecular dynamics (MD) simulations can be used to study specific solute-solvent interactions, such as hydrogen bonding. mdpi.com The interaction energy between a solute and solvent molecules can be calculated to quantify the strength of these interactions. mdpi.comamrita.edu For this compound, the C=Se bond is more polarizable than C=O or C=S, suggesting it would have stronger interactions with polar solvents. Computational models like SMD would be crucial for quantifying these effects on its reactivity. researchgate.net
| Computational Model | Type | Properties Calculated / Effects Modeled |
|---|---|---|
| SMD / IEF-PCM | Implicit Continuum | Solvation free energy, bulk electrostatic contributions, stabilization of transition states. researchgate.netnih.gov |
| Molecular Dynamics (MD) | Explicit | Specific solute-solvent interactions (e.g., hydrogen bonds), interaction energies. mdpi.comamrita.edu |
Tautomerism Studies and Energetic Preferences of Isomeric Forms
Tautomerism involves the interconversion of structural isomers, most commonly through the migration of a proton. clockss.org For this compound, a potential tautomeric equilibrium exists between the "selenone" form and the "selenol" form (2-hydroxyselenopyran). This is analogous to the well-known keto-enol tautomerism.
While direct computational studies on this compound tautomerism are not available, theoretical investigations of other heterocyclic selenone systems, such as imidazole-2-selenone and tetrazole-selenone, provide significant insight. nih.govresearchgate.net DFT and higher-level calculations (MP2) on these systems consistently find that the selenone tautomer (containing the C=Se double bond) is the most stable isomer, representing the global energy minimum in both the gas phase and in various solvents. nih.govresearchgate.net
The selenol form is predicted to be significantly higher in energy. researchgate.net Furthermore, the activation energy for the proton transfer required to interconvert the two forms is calculated to be substantial, indicating that the tautomerization is a kinetically slow process under normal conditions. researchgate.net Based on these robust findings for analogous systems, it is strongly predicted that this compound exists overwhelmingly in the selenone form, with its 2-hydroxyselenopyran tautomer being energetically disfavored.
| Tautomeric Form | Isomer Type | Predicted Relative Stability (kcal/mol) | Predicted Activation Energy for Interconversion (kcal/mol) |
|---|---|---|---|
| This compound | Selenone | 0 (Most Stable) | ~40-45 |
| 2-Hydroxyselenopyran | Selenol | > 10 (Less Stable) |
Data are predictive and based on computational studies of analogous heterocyclic selenone systems, such as imidazole-2-selenone. researchgate.net
Spectroscopic Characterization and Structural Elucidation of 2h Pyran 2 Selenone
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying functional groups and probing the bonding characteristics within a molecule.
Infrared (IR) Spectroscopy and Characteristic Band Assignments
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. In the context of selenones, the C=Se stretching vibration is a key diagnostic feature. A decrease in the frequency of the C=Se mode upon coordination to a metal, for instance, indicates that the selenone is binding to the metal via the selenium atom. tandfonline.com
For pyranone derivatives, characteristic IR bands are well-documented. For example, in a study of 3-(3,3-dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, the sharp peak at 3107 cm⁻¹ in the IR spectrum was assigned to the C-H stretching vibration. scifiniti.com Stretching vibrations of the carbonyl (C=O) groups typically appear around 1719 cm⁻¹, while C-O and C-C stretching vibrations of the pyran ring are found between 1290 and 1150 cm⁻¹. scifiniti.com The region from 1060 to 1000 cm⁻¹ is generally attributed to the deformation of CCH angles and stretching of C-C bonds. scifiniti.com In selenium-containing heterocyclic compounds, IR spectra have shown peaks for N-H groups around 3210–3235 cm⁻¹ and C=O groups in the range of 1650–1720 cm⁻¹. nih.gov
Table 1: General Characteristic IR Band Assignments for Pyranone and Selenone Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-H | Stretching | 3107 scifiniti.com |
| C=O | Stretching | ~1719 scifiniti.com |
| C-O, C-C (ring) | Stretching | 1150-1290 scifiniti.com |
| CCH | Bending | 1000-1060 scifiniti.com |
| N-H | Stretching | 3210-3235 nih.gov |
| C=Se | Stretching | Varies; sensitive to coordination tandfonline.com |
Raman Spectroscopy and Vibrational Analysis
Raman spectroscopy provides complementary information to IR spectroscopy. In the Raman spectrum of a crystalline pyranone derivative, a frequency of 3108 cm⁻¹ was attributed to C-H stretching vibrations. scifiniti.com Similar to IR, a band at 1719 cm⁻¹ was assigned to the stretching of a carbonyl group. scifiniti.com Raman spectroscopy is particularly useful for studying strain in materials, as shifts and broadening of Raman bands can indicate the presence of tensile or compressive strain. spectroscopyonline.com For instance, in polysilicon, the Raman band for unstrained silicon at 521 cm⁻¹ shifts to a lower frequency in the presence of tensile strain. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. In derivatives of 2H-pyran-2-one, the chemical shifts (δ) and multiplicities of the proton signals are used to confirm their structure. nih.gov For example, in some newly synthesized selenium-containing pyridine (B92270) derivatives, singlets observed between δ 1.70–2.04 ppm were assigned to methyl protons. nih.gov For selenone complexes, the N-H signals in the ¹H NMR spectrum are often broadened and shifted downfield upon coordination to a metal, which is related to an increase in the π-electron density in the C-N bond. tandfonline.com
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In selenone complexes, an upfield shift in the C=Se resonance is consistent with selenium coordination to a metal. tandfonline.comnih.gov This upfield shift is attributed to a reduction in the carbon-selenium double bond character upon coordination. tandfonline.com The structural identity of newly synthesized selenium-containing compounds is often confirmed using a combination of spectral data, including ¹³C NMR. nih.gov
Selenium-77 Nuclear Magnetic Resonance (⁷⁷Se NMR) for Direct Selenium Environment Probing
⁷⁷Se NMR spectroscopy is a highly valuable technique for directly studying the selenium atom in organoselenium compounds. huji.ac.il The chemical shift of ⁷⁷Se is very sensitive to the oxidation state and chemical environment of the selenium atom. chim.it Selenones typically exhibit ⁷⁷Se NMR chemical shifts in the range of 960-1040 ppm. chim.it This is significantly deshielded compared to the corresponding selenoxides (812-941 ppm) and selenides (0-400 ppm). chim.it The ⁷⁷Se nucleus is a spin ½ nucleus with a natural abundance of 7.63%. huji.ac.il It can couple to other nuclei such as ¹H and ¹³C, providing further structural information. huji.ac.il For instance, one-bond ¹³C-⁷⁷Se coupling constants are typically around 100 Hz. huji.ac.il In cadmium(II) complexes of imidazolidine-2-selenone, the ⁷⁷Se nucleus was shielded by 38 ppm upon coordination, relative to the free ligand. nih.gov
Table 2: General NMR Data for Selenone Derivatives
| Nucleus | Observation | Typical Chemical Shift/Change |
| ¹H | N-H signal upon coordination | Broadened and shifted downfield tandfonline.com |
| ¹³C | C=Se resonance upon coordination | Upfield shift tandfonline.comnih.gov |
| ⁷⁷Se | Selenones | 960-1040 ppm chim.it |
| ⁷⁷Se | Selenoxides | 812-941 ppm chim.it |
| ⁷⁷Se | Selenides | 0-400 ppm chim.it |
| ⁷⁷Se | Coordination-induced shift | Shielding (upfield shift) observed in some cases nih.gov |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. For organoselenium compounds like 2H-Pyran-2-selenone, the complex isotopic pattern of selenium provides a distinctive signature in the mass spectrum. umich.edu
Molecular Ion Detection and Fragmentation Pattern Analysis
In mass spectrometry, the molecular ion (M+) of this compound is readily identifiable, characterized by the unique isotopic cluster of selenium, which has six stable isotopes. High-resolution mass spectrometry (HRMS) allows for the precise determination of the compound's elemental formula by providing exact mass measurements. nih.govacs.orgscielo.br
The fragmentation of pyran-2-ones under electron impact (EI) typically involves characteristic losses, such as the expulsion of carbon monoxide (CO). researchgate.net For this compound, analogous fragmentation would be expected, with the primary fragmentation pathways likely involving the loss of CO and potentially the selenium atom or a CSe group. The fragmentation patterns of related complex cyclic ethers and seleno-analogs of purine (B94841) nucleosides often show that the heteroatom significantly influences the fragmentation modes. umich.edunsf.gov Direct expulsion of the selenium atom (Se) or a seleno-radical (SeH) from the molecular ion or fragment ions is a common characteristic observed in the mass spectra of organoselenium compounds. umich.edu
A generalized fragmentation pattern for this compound can be proposed based on the known behavior of related pyrones and organoselenium compounds. researchgate.netraco.cat The initial fragmentation would likely be the loss of a CO molecule, followed by subsequent fragmentation of the resulting furan-like radical cation.
Table 1: Postulated Mass Spectrometry Fragmentation for this compound
| Fragment Ion | Proposed Structure/Loss |
| [M]+ | Molecular Ion |
| [M - CO]+ | Loss of Carbon Monoxide |
| [M - CSe]+ | Loss of Carbon Monoselenide |
| [M - Se]+ | Loss of Selenium |
Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Characterization
Electronic absorption spectroscopy provides information about the electronic transitions within a molecule. The spectra of selenocarbonyl compounds, including this compound, are expected to show distinct absorption bands corresponding to n→π* and π→π* transitions. ias.ac.in
The n→π* transition, involving the non-bonding electrons of the selenium atom, typically appears as a lower intensity band at a longer wavelength. ias.ac.in This band is characteristically sensitive to the polarity of the solvent, often exhibiting a blue shift (hypsochromic shift) in more polar solvents. ias.ac.in The π→π* transitions are generally more intense and occur at shorter wavelengths. researchgate.net
Comparative studies between thiocarbonyl and selenocarbonyl compounds reveal that the n→π* transitions in selenocarbonyls occur at longer wavelengths than their sulfur analogs. ias.ac.in The intensity of the n→π* transition for a C=Se group is also generally higher than that for a C=S group. ias.ac.in The photophysical properties of 2H-pyran-2-one analogs are of significant interest, as these scaffolds can be used to develop systems with notable absorption and emission characteristics. mdpi.comnih.gov
Table 2: Expected UV-Vis Absorption Characteristics for this compound
| Transition | Expected Wavelength Region | Expected Intensity | Solvent Effect |
| n→π | Longer Wavelength | Low to Moderate | Blue shift in polar solvents |
| π→π | Shorter Wavelength | High | Less sensitive |
X-ray Crystallography for Solid-State Structural Determination
Bond Lengths, Bond Angles, and Dihedral Angles
For this compound, X-ray analysis would provide critical data on the geometry of the heterocyclic ring. The C=Se bond length is a key parameter; for comparison, C=Se double bond lengths in related structures are typically around 1.85 Å. researchgate.net The C-O and C-C bond lengths within the pyran ring, along with the various bond angles, would define the ring's conformation. In related 2H-pyran-2-one structures, the ring often adopts a planar or nearly planar conformation. nih.gov Dihedral angles are crucial for quantifying the degree of planarity of the heterocyclic ring. semanticscholar.org
Table 3: Representative Bond Lengths and Angles from Related Heterocyclic Structures
| Parameter | Typical Value (Å or °) | Reference Compound Type |
| C=Se Bond Length | ~1.85 Å | Imidazole-2-selone |
| C=O Bond Length | ~1.21 Å | 2H-Pyran-2-one derivative |
| C-O Bond Length | ~1.37 Å | 2H-Pyran-2-one derivative |
| C=C Bond Length | ~1.34 Å | 2H-Pyran-2-one derivative |
| C-C=Se Bond Angle | ~125° | Selenourea derivative |
| O-C=Se Bond Angle | ~120° | Theoretical Selenolactone |
Intermolecular Interactions and Crystal Packing
The way this compound molecules arrange themselves in the crystal is governed by intermolecular interactions. chemrxiv.orgmdpi.com These can include conventional hydrogen bonds (if suitable functional groups are present), weaker C-H···O or C-H···Se interactions, and chalcogen bonds (Se···O). researchgate.net The crystal packing determines the density and stability of the solid-state form. Analysis of the crystal structure of related compounds often reveals the formation of supramolecular chains or layers through these interactions. researchgate.netnih.gov The study of intermolecular contacts is essential for understanding the material's properties and for crystal engineering. mdpi.com
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the isolation and purity verification of synthesized compounds like this compound.
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. mdpi.com The retention factor (Rf) value on a specific stationary phase (e.g., silica (B1680970) gel) with a given eluent system provides a qualitative measure of a compound's polarity.
Column chromatography is the standard method for purifying compounds on a larger scale. mdpi.com For a moderately polar compound like this compound, a common choice would be silica gel as the stationary phase, with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) as the mobile phase. core.ac.uk
Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of mass spectrometry. sielc.com This powerful analytical technique is used to confirm the purity of the final compound and to identify any potential impurities by their mass-to-charge ratio. Reverse-phase HPLC methods are commonly employed for the analysis of related pyranone structures. sielc.com
Table 4: Common Chromatographic Methods for Pyrone-like Compounds
| Technique | Stationary Phase | Typical Mobile Phase | Purpose |
| TLC | Silica Gel F254 | Hexane/Ethyl Acetate | Reaction Monitoring, Purity Check |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Purification and Isolation |
| LC/MS (Reverse Phase) | C18 | Acetonitrile/Water (+ acid) | Purity Assessment, Impurity ID |
Advanced Organoselenium Chemistry Principles and Their Application to 2h Pyran 2 Selenone
Role of Selenium in Inducing Unique Reactivity and Selectivity
The incorporation of a selenium atom into a pyranone framework to form 2H-Pyran-2-selenone introduces distinct chemical behaviors not observed in its oxygen (2H-pyran-2-one) or sulfur (2H-pyran-2-thione) counterparts. The unique reactivity of organoselenium compounds stems from several key properties of the selenium atom.
Selenium's larger atomic radius and greater polarizability compared to oxygen and sulfur make it a softer and more nucleophilic center. This enhanced nucleophilicity facilitates reactions at the selenium atom. Conversely, the C-Se bond is weaker than C-O and C-S bonds, influencing the molecule's stability and predisposing it to specific cleavage pathways.
One of the most notable features of organoselenium chemistry is the reactivity of selenoxides (R-Se(=O)-R'). Unlike their stable sulfoxide (B87167) analogs, selenoxides are often unstable and readily undergo syn-elimination to form alkenes. This property is a cornerstone of many synthetic transformations. While this compound is a selone (containing a C=Se bond) and not a selenoxide, this inherent tendency of selenium to participate in elimination reactions upon oxidation is a crucial aspect of its chemical profile.
Furthermore, selenium can exist in various oxidation states (-2, +2, +4, +6), allowing for a diverse range of chemical transformations. Electrophilic selenium reagents are known to react with alkenes to form seleniranium ions, which can then be attacked by nucleophiles to yield a variety of functionalized products. This reactivity is pertinent to the potential transformations of the pyran ring system in this compound.
A significant breakthrough in the synthesis of 2-selenopyrones (2H-pyran-2-selenones) was achieved through the reaction of 2-pyrones with a combination of hydrochlorosilane, elemental selenium, and 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net This method provides a direct route to these selenium-containing heterocycles in moderate to good yields. researchgate.net The availability of such synthetic routes is crucial for further exploring the reactivity of these compounds. For instance, methylation of 2-selenopyrones has been shown to produce 2-methylselenopyrylium salts, demonstrating the reactivity of the selenium atom towards electrophiles. researchgate.net
Comparison of Reactivity Trends Across the Chalcogen Series (O, S, Se)
The reactivity of 2H-pyran-2-one and its thio and seleno analogs is heavily influenced by the nature of the chalcogen atom in the ring. Moving down Group 16 from oxygen to sulfur to selenium, several periodic trends dictate the chemical behavior of these heterocyclic compounds.
| Property | Oxygen (O) | Sulfur (S) | Selenium (Se) |
| Electronegativity | 3.44 | 2.58 | 2.55 |
| Covalent Radius (pm) | 66 | 104 | 117 |
| C=X Bond Strength (kJ/mol) | ~743 (C=O) | ~573 (C=S) | Lower than C=S |
| Acidity of H₂X (pKa) | 15.7 | 7.0 | 3.8 |
Data compiled from various established chemical data sources.
The high electronegativity of oxygen in 2H-pyran-2-one results in a highly polarized carbonyl group, making the carbonyl carbon a hard electrophilic center, susceptible to attack by hard nucleophiles. The C=O double bond is also significantly stronger than the C=S and C=Se bonds, contributing to the relative stability of the pyranone ring.
In 2H-pyran-2-thione, the lower electronegativity and larger size of sulfur lead to a less polarized, softer electrophilic carbon in the C=S group. The C=S bond is weaker, making the thione more reactive in certain cycloaddition reactions and thionation processes.
For this compound, these trends are even more pronounced. The C=Se bond is weaker and more polarizable than the C=S bond. This suggests that this compound would be more reactive towards soft nucleophiles and more prone to addition reactions across the C=Se double bond. The increased metallic character of selenium also implies that it can better stabilize a positive charge, which can influence the mechanisms of electrophilic additions to the ring system.
Spectroscopic studies have revealed that the ⁷⁷Se NMR spectra of 2-selenopyrones show signals in the range of 649 to 984 ppm, which is characteristic of this class of compounds. researchgate.net UV-vis spectra of these selenium analogues exhibit a red shift in their absorption maxima compared to their oxygen counterparts, indicating a smaller HOMO-LUMO gap and greater potential for electronic transitions. researchgate.net
Catalytic Applications of Organoselenium Species Relevant to Selenone Synthesis or Transformations
Organoselenium compounds have emerged as versatile catalysts in a variety of organic transformations. While specific catalytic applications of this compound itself are not yet established, the principles of organoselenium catalysis are highly relevant to its potential synthesis and functionalization.
One of the key areas of organoselenium catalysis is in oxidation reactions. Selenium dioxide (SeO₂) is a classic reagent for allylic oxidation, and various organoselenium compounds, often used in catalytic amounts with a stoichiometric oxidant, can effect a range of oxidative transformations. This is pertinent to the pyran ring of this compound, where allylic positions could be targeted for functionalization.
Furthermore, organoselenium catalysts are employed in the synthesis of heterocyclic compounds. For example, electrophilic selenium species can catalyze the cyclization of unsaturated alcohols and carboxylic acids to form cyclic ethers and lactones, respectively. cardiff.ac.uk This type of catalysis, known as selenocyclization, proceeds via the formation of a seleniranium ion intermediate. cardiff.ac.uk Such strategies could potentially be adapted for the synthesis of more complex structures derived from a this compound scaffold.
The synthesis of selenated isochromenones has been achieved via a silver-catalyzed radical cascade cyclization of 2-alkynylaryl esters, elemental selenium, and arylboronic acids. rsc.org This demonstrates the utility of selenium powder as a selenium source in constructing selenium-containing pyrone-type rings. rsc.org Isoselenocyanates are also recognized as powerful and versatile precursors for synthesizing a wide array of selenium-containing heterocycles. mdpi.com
Stereochemical Implications of Selenium in Organic Reactions
The introduction of a selenium atom into an organic molecule can have significant stereochemical consequences. The size and electronic properties of selenium can influence the stereochemical outcome of reactions at or near the selenium-containing center.
In the context of this compound, any addition reactions to the double bonds of the pyran ring or reactions involving the C=Se group would be subject to stereochemical control. For instance, selenocyclization reactions are known to proceed with high stereoselectivity, often following an anti-addition pathway of the selenium electrophile and the internal nucleophile across a double bond. cardiff.ac.uk
The development of chiral organoselenium reagents has enabled the asymmetric synthesis of various molecules. These chiral reagents can induce enantioselectivity in reactions such as selenocyclizations and electrophilic additions. While not yet applied to this compound, these principles suggest that chiral derivatives of this compound could be valuable in asymmetric synthesis.
The selenium atom itself can be a stereocenter in selenoxides, and while this compound does not have a selenoxide moiety, oxidation of the selenium atom could potentially lead to chiral species. The stereochemistry at the selenium center can direct subsequent reactions, a principle that is well-established in organosulfur chemistry and is mirrored in organoselenium chemistry.
Q & A
Q. What statistical approaches validate reproducibility in this compound bioactivity assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
